Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
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Overview
Description
Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions can be adapted for industrial-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit c-Met kinase, which is involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit diverse biological activities and are studied for their potential therapeutic applications.
Pyrazolo[3,4-d]pyrimidines: These compounds are known for their anticancer properties and are used as CDK2 inhibitors.
1,2,4-Triazolo[1,5-a]pyridines: These compounds are used in the treatment of cardiovascular disorders and type 2 diabetes.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H8N4O2 |
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Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C8H8N4O2/c1-14-7(13)5-3-2-4-12-6(5)10-11-8(12)9/h2-4H,1H3,(H2,9,11) |
InChI Key |
KFYWVMMVZOWJHA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NN=C2N |
Origin of Product |
United States |
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